+5 Da Mass Shift for High-Precision Quantification
(4-Hydroxyphenyl)(phenyl)methanone-d5 exhibits a +5 Da mass shift (M = 203.25) relative to the unlabeled parent (M = 198.22), allowing it to function as an ideal co-eluting internal standard without spectral overlap . In contrast, quantification of 4-hydroxybenzophenone without a deuterated internal standard is subject to severe matrix effects and ionization variability. A class-level study on deuterated internal standards demonstrated that without normalization, relative standard deviations (RSDs) exceeded 50% and accuracy deviations surpassed 60% across diverse cannabis matrices. Normalization to a deuterated internal standard improved accuracy to within 25% and reduced RSDs below 20% [1]. This quantitative improvement is directly applicable to (4-Hydroxyphenyl)(phenyl)methanone-d5 when used for quantifying 4-hydroxybenzophenone in biological or environmental samples.
| Evidence Dimension | Analytical precision and accuracy in LC-MS/MS quantification |
|---|---|
| Target Compound Data | RSD <20%, accuracy within 25% (when used as internal standard) |
| Comparator Or Baseline | No internal standard: RSD >50%, accuracy deviation >60% |
| Quantified Difference | RSD improvement >30 percentage points; accuracy improvement >35 percentage points |
| Conditions | UHPLC-MS/MS analysis of pesticides and mycotoxins in cannabis matrices; class-level inference applied to benzophenone analogs |
Why This Matters
This quantifiable improvement in precision and accuracy is critical for regulatory compliance and reliable quantification in bioanalytical, food safety, and environmental monitoring applications.
- [1] Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Poster, 2019. View Source
